5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE
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Overview
Description
5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of Diphenylmethanol: Diphenylmethanol is synthesized by the reduction of benzophenone using a reducing agent such as sodium borohydride.
Formation of Diphenylmethyl Chloride: Diphenylmethanol is then converted to diphenylmethyl chloride using thionyl chloride.
Alkylation: The diphenylmethyl chloride is reacted with 1-methoxybutane in the presence of a strong base such as sodium hydride to form 1-(Diphenylmethyl)-1-methoxybutane.
Imidazole Formation: Finally, the 1-(Diphenylmethyl)-1-methoxybutane is reacted with imidazole in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Microreactors can be used to perform the reactions under controlled conditions, allowing for better heat transfer and mixing .
Chemical Reactions Analysis
Types of Reactions
5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in research to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the diphenylmethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Diphenylmethyl-4,6,7-substituted 1,2,3,4-tetrahydroisoquinolines: These compounds share the diphenylmethyl group and have similar biological activities.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in medicinal chemistry.
Uniqueness
5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybutyl chain and the imidazole ring allows for versatile chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-(2-methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-3-14-21(24-2,19-15-22-16-23-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,20H,3,14H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJKAZHIPMERPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CN=CN1)(C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909939 |
Source
|
Record name | 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106147-71-1 |
Source
|
Record name | 1H-Imidazole, 4-(1-(diphenylmethyl)-1-methoxybutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106147711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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